![molecular formula C21H32N2O2 B1531184 Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1159982-59-8](/img/structure/B1531184.png)
Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Übersicht
Beschreibung
“Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C21H32N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate” involves a reaction under a hydrogen atmosphere. A mixture of the compound and 10% Pd/C in MeOH is stirred at room temperature for several hours .Molecular Structure Analysis
The molecular weight of “Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate” is 344.49 . The InChI Key is UTFBOGXIVNMTCO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate” has a high GI absorption and is BBB permeant . It is a P-gp substrate . The compound has a Log Po/w (iLOGP) of 3.14 . Its water solubility is 1.18 mg/ml .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its rigid spirocyclic structure is useful in constructing complex molecular architectures. It’s particularly valuable in synthesizing cyclic compounds with diazaspiro frameworks, which are prevalent in many biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, the tert-butyl and benzyl groups offer protection for the amine and carboxylate functionalities during the synthesis of pharmaceuticals. Post-synthesis, these protecting groups can be removed to yield active pharmaceutical ingredients (APIs) with diazaspiro structures .
Material Science
The unique structure of this compound could be exploited in material science, particularly in the development of polymers with enhanced mechanical properties. The spirocyclic backbone provides rigidity, which can translate to increased thermal stability and strength in polymeric materials .
Catalysis
Spirocyclic compounds like Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate can act as ligands in catalytic systems. They can stabilize metal catalysts and influence the selectivity and efficiency of various chemical reactions .
Bioconjugation
The compound’s functional groups are amenable to bioconjugation techniques. This makes it a candidate for linking to biomolecules, which is a critical step in the development of targeted drug delivery systems and diagnostic agents .
Chemical Education
Due to its structural complexity and relevance in various fields of chemistry, this compound can be used as a teaching tool in chemical education. It exemplifies concepts such as steric hindrance, protection/deprotection strategies, and the importance of stereochemistry in biological systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZROCDJHYQOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678065 | |
| Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159982-59-8 | |
| Record name | 1,1-Dimethylethyl 9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



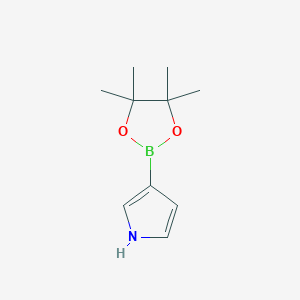

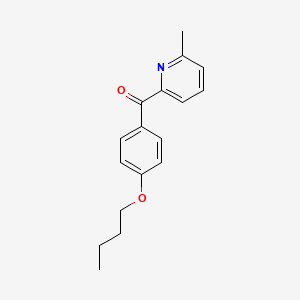
![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)
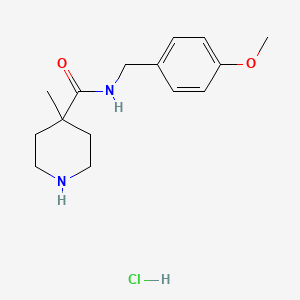
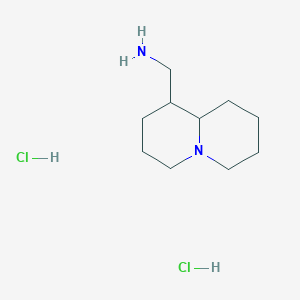
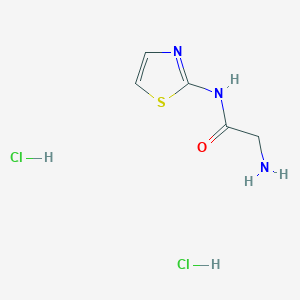
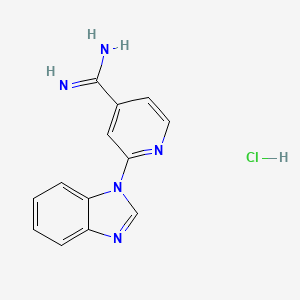
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
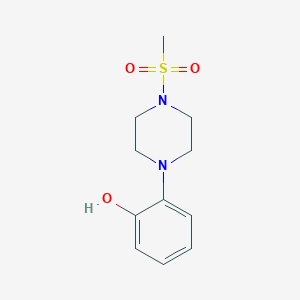
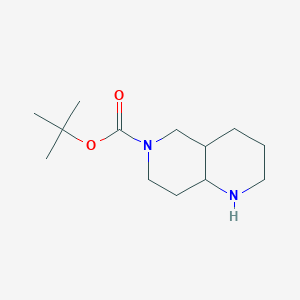
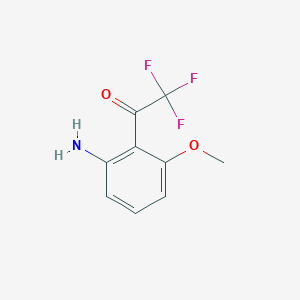
![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)